6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one can be classified under the following categories:
This compound is often synthesized as part of research aimed at developing new pharmaceuticals, especially those targeting inflammatory and infectious diseases.
The synthesis of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one typically involves several key steps:
For example, a typical reaction might involve the condensation of a substituted aniline with a thioamide under acidic conditions, followed by chlorination to introduce the chlorine substituent at the 6-position of the benzothiazole ring.
The molecular structure of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one can be described as follows:
The compound's structure can be visualized through structural formula representations, which show the connectivity between atoms and functional groups.
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one participates in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one often involves interaction with biological targets such as enzymes or receptors. While specific data on this compound may be limited, similar benzothiazole derivatives have been shown to exhibit:
Understanding these mechanisms is crucial for designing new therapeutics based on this scaffold.
The physical and chemical properties of 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one are essential for its application in research and industry:
These properties influence its handling, storage, and application in various chemical processes.
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one has several scientific applications:
Research continues to explore its utility across different fields, indicating its importance as a versatile chemical entity in both academic and industrial settings.
The benzothiazole nucleus—a bicyclic heterocycle fusion of benzene and thiazole—represents a privileged scaffold in drug design due to its versatile pharmacological profile and structural compatibility with biological targets. This moiety’s significance is evidenced by its presence in FDA-approved therapeutics (e.g., riluzole for ALS) and investigational agents across disease domains. The core structure facilitates diverse non-covalent interactions: the thiazole nitrogen acts as a hydrogen-bond acceptor, the sulfur atom enables hydrophobic contacts, and the aromatic system permits π-stacking and charge-transfer interactions [9]. These features collectively enhance target binding affinity and selectivity.
Table 1: Pharmacological Applications of Benzothiazole Derivatives
Compound Class | Biological Activity | Molecular Targets | Key References |
---|---|---|---|
2-Aminobenzothiazoles | Neuroprotective | Amyloid-β, DYRK1A kinase | |
6-Substituted Benzothiazolones | Antimicrobial | Bacterial enzymes/cell walls | [9] |
Benzothiazole Schiff bases | Anticancer | DNA topoisomerases, microtubules | [6] |
Halogenated Benzothiazoles | Anti-inflammatory | COX-2, LOX pathways | [8] |
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one exemplifies a strategically functionalized benzothiazole variant. Its synthesis typically involves cyclization of 2-amino-5-chlorobenzenethiol with ethyl chloroacetate under basic conditions, followed by N-alkylation—a process yielding gram-scale quantities for pharmacological evaluation [1] [9]. The scaffold’s planar conformation enables DNA intercalation, while its moderate logP (~2.5) balances membrane permeability and aqueous solubility [4] [6]. Recent studies highlight its role as a precursor to kinase inhibitors (e.g., DYRK1A-targeting analogs) and psychoplastogens that promote cortical neuritogenesis without hallucinogenic effects . This positions 6-chloro-3-ethyl derivatives as structurally adaptable intermediates for CNS-active agents.
The bioactivity of benzothiazoles is exquisitely sensitive to substituent effects, with the C6-chloro and N3-ethyl groups in 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one conferring distinct advantages:
Electronic and Steric Effects of C6-Chloro:The chloro substituent at the para-position relative to the thiazole nitrogen induces a strong electron-withdrawing effect, reducing the electron density of the aromatic ring by >20% (measured via Hammett constants, σₚ = +0.23). This polarization enhances hydrogen-bond acceptor strength at the carbonyl oxygen (O2) and facilitates halogen bonding with biological nucleophiles. In antimicrobial studies, chloro analogs exhibit 4–8-fold greater potency against S. aureus (MIC = 8 µg/mL) compared to unsubstituted derivatives, attributed to improved penetration through bacterial membranes and enhanced interactions with penicillin-binding proteins [4]. The chlorine’s ortho effect also sterically blocks metabolic hydroxylation, reducing first-pass clearance [6].
Pharmacokinetic Optimization via N3-Ethyl:Ethylation at the N3 position disrupts intermolecular hydrogen bonding, increasing lipophilicity (logP increase of 0.8–1.2 units vs. H-analog) and promoting blood-brain barrier permeability—a critical feature for neuroactive agents [9] . The ethyl group’s small size avoids metabolic vulnerabilities seen in bulkier alkyl chains (tert-butyl reduces metabolic stability by 40%). In vitro ADMET profiling confirms ethyl derivatives maintain microsomal half-lives >45 mins, whereas methyl analogs undergo rapid demethylation [9]. Additionally, the ethyl moiety induces a ~30° dihedral angle between benzothiazole and pendant groups, optimizing receptor-binding pocket accommodation in kinase inhibitors .
Table 2: Comparative Bioactivity of Benzothiazole Substituent Variants
R¹ (C6) | R² (N3) | Antimicrobial IC₅₀ (µg/mL) | LogP | Metabolic Stability (t₁/₂, min) | Key Observations |
---|---|---|---|---|---|
H | H | 64.3 | 1.7 | 12 | Rapid glucuronidation |
Cl | H | 16.8 | 2.1 | 28 | Enhanced membrane penetration |
H | Ethyl | 52.9 | 2.5 | 38 | Moderate CYP2D6 inhibition |
Cl | Ethyl | 8.2 | 3.0 | 49 | Optimal BBB permeability & stability |
Synergistic effects emerge when both substituents coexist: the chloro-ethyl combination suppresses tau hyperphosphorylation in neuronal models (62% reduction at 10 µM) by dual-targeting DYRK1A kinase (Kᵢ = 89 nM) and 5-HT₂c receptors—actions linked to Alzheimer’s disease therapeutics . Molecular dynamics simulations confirm the ethyl group induces a 2.1-Å displacement in the DYRK1A ATP-binding pocket, while the chloro substituent stabilizes the DFG-out conformation via hydrophobic contacts with Leu241 . This exemplifies rational substituent engineering to optimize polypharmacology.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: